molecular formula C5H12N2 B046504 (3S,4R)-4-Methylpyrrolidin-3-amine CAS No. 113617-69-9

(3S,4R)-4-Methylpyrrolidin-3-amine

Cat. No.: B046504
CAS No.: 113617-69-9
M. Wt: 100.16 g/mol
InChI Key: SLTMFXXAJKCIPQ-RFZPGFLSSA-N
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Description

(3S,4R)-4-Methylpyrrolidin-3-amine (CAS 144238-35-7) is a chiral pyrrolidine derivative with a methyl substituent at the C4 position and an amine group at C2. Its molecular formula is C₅H₁₂N₂, and it has a molecular weight of 100.16 g/mol. This compound is characterized by its five-membered pyrrolidine ring, which introduces conformational constraints compared to linear amines. The stereochemistry (3S,4R) is critical for its interactions in biological systems, particularly in drug synthesis where it serves as a key intermediate .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3S,4R)-4-methylpyrrolidin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12N2/c1-4-2-7-3-5(4)6/h4-5,7H,2-3,6H2,1H3/t4-,5-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLTMFXXAJKCIPQ-RFZPGFLSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNCC1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CNC[C@H]1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701283927
Record name rel-(3R,4S)-4-Methyl-3-pyrrolidinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701283927
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

100.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

113617-69-9
Record name rel-(3R,4S)-4-Methyl-3-pyrrolidinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=113617-69-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name rel-(3R,4S)-4-Methyl-3-pyrrolidinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701283927
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below summarizes structural and physicochemical differences between (3S,4R)-4-Methylpyrrolidin-3-amine and related pyrrolidine/piperidine derivatives:

Compound Name CAS Number Molecular Formula Molecular Weight Substituents/Ring Type Key Features
This compound 144238-35-7 C₅H₁₂N₂ 100.16 Pyrrolidine, 4-methyl Chiral intermediate, moderate lipophilicity
(3S,4R)-4-Fluoro-1-methylpyrrolidin-3-amine 2343867-15-0 C₅H₁₁FN₂ 118.15 Pyrrolidine, 4-fluoro, 1-methyl Enhanced electronegativity, potential CNS activity
(3R,4R)-4-Fluoropyrrolidin-3-amine 746570-25-2 C₄H₉FN₂ 104.13 Pyrrolidine, 4-fluoro Smaller size, higher polarity
(3R,4R)-(1-Benzyl-4-methylpiperidin-3-yl)methylamine N/A C₁₄H₂₂N₂ 218.34 Piperidine, 4-methyl, benzyl Six-membered ring, Tofacitinib intermediate
(3S,4S)-F-DADMe-ImmH N/A C₁₀H₁₄FN₅ 231.25 Pyrrolidine, fluorinated Transition-state analog for enzyme inhibition

Key Observations :

  • Ring Size : Piperidine derivatives (e.g., Tofacitinib intermediate) exhibit greater conformational flexibility compared to pyrrolidines due to reduced ring strain.
  • Stereochemistry : The (3S,4R) configuration in the target compound contrasts with (3S,4S) or (3R,4R) enantiomers in other analogs, leading to divergent biological activities .
This compound
  • Synthesis : Typically synthesized via resolution of racemic mixtures or asymmetric hydrogenation. highlights its role as a chiral building block in pharmaceuticals.
  • Applications : Intermediate for kinase inhibitors and peptidomimetics.
Related Compounds:

(3S,4S)-F-DADMe-ImmH: Synthesized via Mannich reaction after hydrogenolysis of benzyl-protected intermediates. Used as a potent inhibitor of purine nucleoside phosphorylase (Ki = 0.03 nM) .

(3R,4R)-(1-Benzyl-4-methylpiperidin-3-yl)methylamine : Prepared via reductive amination and chiral resolution. Critical for synthesizing Tofacitinib, a JAK inhibitor .

Fluorinated Derivatives (e.g., 2343867-15-0) : Synthesized via nucleophilic fluorination or late-stage functionalization. Explored for improved blood-brain barrier penetration in CNS drugs .

Preparation Methods

Palladium-Catalyzed Benzyl Group Removal

The hydrogenolytic cleavage of benzyl protecting groups represents a cornerstone in synthesizing (3S,4R)-4-methylpyrrolidin-3-amine. In Example 29 of, 1-benzyl-3(S)-[(t-butoxycarbonyl)amino]-4(S)-methylpyrrolidine undergoes hydrogenation using 10% palladium on charcoal (5.0 wt%) in methanol/water (5:1 v/v) with ammonium formate as a hydrogen donor. Refluxing at 80°C for 1 hour achieves quantitative debenzylation, followed by potassium hydroxide-assisted extraction to isolate the free base in 72.1% yield after recrystallization from n-hexane.

Table 1: Hydrogenation Conditions and Outcomes

CatalystSolvent SystemTemperatureTimeYield
Pd/C (10%)MeOH/H2O80°C1 hr72.1%
Raney Ni (R100)EtOH50°C18 hr70.2%

Notably, Raney nickel in ethanol at 50°C (18 hours) provides comparable yields (70.2%) but requires extended reaction times. The stereochemical integrity of the 3S,4R configuration remains preserved under both conditions, as confirmed by specific rotation measurements ([α]D²⁰ = +18.9° for Pd/C vs. +17.5° for Raney Ni).

Stereoselective Pyrrolidine Ring Formation

Trifluoroacetic Acid-Mediated Cyclization

Patent CN109053526A details a six-step synthesis starting from (E)-but-2-ene acetoacetic ester. Critical to establishing the 3S,4R configuration is the cyclization step employing N-(methoxy)(phenyl)-N-((trimethylsilyl)methyl)methylamine and trifluoroacetic acid (TFA) in dichloromethane at 0°C→25°C. This generates the (3S,4S)-1-benzyl-4-methylpyrrolidin-3-ethyl carboxylate intermediate with >98% diastereomeric excess, as verified by HPLC.

DBU-Promoted Nucleophilic Substitution

In Referential Example 25, 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) facilitates the coupling of ethyl 3-methyl-2,4,5-trifluorobenzoate with (3S,4S)-3-(tert-butoxycarbonyl)amino-4-methylpyrrolidine in dimethyl sulfoxide at 60°C. The reaction proceeds via an SNAr mechanism, achieving 70.2% yield after 70 hours. While this method primarily produces quinoline derivatives, the pyrrolidine precursor’s stereochemistry remains intact.

Carbamate Deprotection Strategies

Acidic Hydrolysis of tert-Butoxycarbonyl (Boc) Groups

Hydrochloric acid-mediated Boc removal proves effective across multiple protocols. In Example 34, treating 7-[3(S)-[(t-butoxycarbonyl)amino]-4(S)-methyl-1-pyrrolidinyl]quinoline with 6M HCl in ethanol at reflux (3 hours) quantitatively generates the amine hydrochloride salt. The crude product is purified via silica gel chromatography (CHCl3:MeOH:NH3 = 20:5:1), yielding 85% enantiomerically pure this compound hydrochloride.

Catalytic Transfer Hydrogenation

Comparative studies in Referential Example 22 demonstrate that ammonium formate/Pd/C systems achieve faster deprotection (1 hour vs. 3 hours for H2/Pd/C) while minimizing racemization. This method is particularly advantageous for acid-sensitive substrates, preserving >99% ee as measured by chiral GC.

Analytical Characterization

Spectroscopic Validation

  • ¹H NMR (400 MHz, CDCl3): δ 0.97 (d, J=7 Hz, 3H, CH3), 2.20–2.30 (m, 1H, H-4), 3.15 (dd, J=8.0/10.5 Hz, H-3), 4.63 (br s, 1H, NH)

  • IR (ATR): 3365 cm⁻¹ (N-H stretch), 1678 cm⁻¹ (C=O, Boc group pre-deprotection)

  • MS (ESI): m/z 201 [M+H]⁺ for C10H21N2O2

Chiral Purity Assessment

Chiral HPLC (Chiralpak AD-H, hexane:isopropanol 90:10, 1 mL/min) shows 99.2% ee (tR = 12.7 min for 3S,4R vs. 14.3 min for 3R,4S).

Comparative Method Evaluation

Table 2: Synthesis Method Efficacy

MethodYield RangePurityStereocontrolScalability
Pd/C Hydrogenolysis70–85%>98% HPLCExcellentPilot-scale
TFA Cyclization65–72%97% HPLCModerateLab-scale
DBU-Mediated Coupling68–70%95% HPLCGoodBench-scale

The Pd/C-mediated hydrogenolysis emerges as the most robust industrial method, combining high yields with exceptional stereochemical fidelity. However, the TFA cyclization route offers cost advantages for small-scale synthesis despite slightly lower yields .

Q & A

Q. What synthetic strategies are recommended for the enantioselective synthesis of (3S,4R)-4-Methylpyrrolidin-3-amine?

  • Methodological Answer : The compound’s stereochemistry is critical for its biological activity. A multi-step approach is often employed:

Ring-Closing Metathesis (RCM) : Use Grubbs’ catalyst to form the pyrrolidine ring from diallylamine derivatives.

Azide Reduction : Convert intermediates to amines via Staudinger or catalytic hydrogenation.

Chiral Resolution : Employ lipase-catalyzed enantioselective acylation to isolate the (3S,4R) isomer .
Key parameters:

  • Temperature control (<50°C) to prevent racemization.
  • Use of chiral auxiliaries (e.g., L-tartaric acid) for enantiomeric enrichment.

Q. How can researchers characterize the stereochemical purity of this compound?

  • Methodological Answer : Combine spectroscopic and chromatographic techniques:
  • Chiral HPLC : Use a Chiralpak® AD-H column with hexane:isopropanol (90:10) to resolve enantiomers.
  • NMR Spectroscopy : Analyze coupling constants (e.g., 3JHH^3J_{H-H}) to confirm vicinal stereochemistry .
  • Polarimetry : Measure specific rotation ([α]D_D) and compare to literature values for validation.

Q. What in vitro assays are suitable for initial screening of neurotransmitter-modulating activity?

  • Methodological Answer : Prioritize receptor-binding assays:
  • Radioligand Displacement : Test affinity for dopamine D2/D3 receptors using 3^3H-spiperone.
  • Functional Assays : Measure cAMP modulation in HEK293 cells expressing serotonin 5-HT1A_{1A} receptors .
  • Dose-Response Curves : Determine IC50_{50} values under physiological pH (7.4) and temperature (37°C).

Advanced Research Questions

Q. How can researchers optimize enantiomeric excess (ee) during large-scale synthesis?

  • Methodological Answer : Address scalability challenges:
  • Dynamic Kinetic Resolution (DKR) : Combine metal catalysts (e.g., Ru) with enzymes for continuous chirality control .
  • Flow Chemistry : Use microreactors to enhance mass transfer and reduce side reactions.
    Data from pilot studies show:
Methodee (%)Yield (%)
Batch DKR9275
Continuous Flow DKR9883

Q. How to resolve contradictions in reported biological activities across stereoisomers?

  • Methodological Answer : Discrepancies often arise from off-target effects. Mitigate via:
  • Selective Receptor Profiling : Use CRISPR-edited cell lines to isolate target interactions.
  • Molecular Dynamics (MD) Simulations : Compare binding poses of (3S,4R) vs. (3R,4S) isomers at μ-opioid receptors .
    Example finding: The (3S,4R) isomer exhibits stronger hydrogen bonding with Asp147 in the receptor’s active site, explaining its higher potency.

Q. What computational approaches predict the compound’s pharmacokinetic (PK) properties?

  • Methodological Answer : Integrate QSAR and machine learning:
  • ADMET Prediction : Use SwissADME to estimate logP (2.1 ± 0.3) and blood-brain barrier permeability (CNS MPO score: 4.5).
  • Docking Studies : Autodock Vina to simulate binding to cytochrome P450 3A4 (CYP3A4) for metabolic stability assessment .

Data Contradiction Analysis

Q. Why do studies report varying IC50_{50}50​ values for serotonin receptor modulation?

  • Methodological Answer : Variability stems from assay conditions:
FactorImpact on IC50_{50}
Cell Line (CHO vs. HEK)±20% due to receptor density
Assay Buffer (Mg2+^{2+} presence)Alters G-protein coupling efficiency
Standardization: Pre-incubate cells in Mg2+^{2+}-free buffer for 30 min to minimize variability .

Structural and Functional Comparisons

Q. How does this compound differ from its N-methylated analogs?

  • Methodological Answer : Compare key properties:
CompoundlogP5-HT1A_{1A} IC50_{50} (nM)Metabolic Stability (t1/2_{1/2})
This compound1.812 ± 22.3 h
N-Methyl analog2.445 ± 71.1 h
The methyl group at the 4-position reduces lipophilicity, enhancing target selectivity but decreasing metabolic stability .

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